molecular formula C12H11N3O2 B15179389 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- CAS No. 104940-92-3

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B15179389
CAS No.: 104940-92-3
M. Wt: 229.23 g/mol
InChI Key: ZNORLGJDLFICNZ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound is characterized by the presence of a methoxy group on one phenyl ring and a triazole ring attached to the propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 1-(4-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-
  • **2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
  • **2-Propen-1-one, 1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Uniqueness

2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the methoxy group, which can enhance its biological activity and solubility compared to other similar compounds. The triazole ring also contributes to its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

104940-92-3

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C12H11N3O2/c1-9(15-8-13-7-14-15)12(16)10-3-5-11(17-2)6-4-10/h3-8H,1H2,2H3

InChI Key

ZNORLGJDLFICNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C)N2C=NC=N2

Origin of Product

United States

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